2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile
Description
2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile is a halogenated nicotinonitrile derivative characterized by a pyridine core substituted with amino, nitrile, and multiple chlorinated aryl groups. Its molecular formula is C₁₈H₁₁Cl₃N₄, with a molecular weight of 389.67 g/mol .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N3/c19-12-4-1-10(2-5-12)13-8-17(24-18(23)14(13)9-22)11-3-6-15(20)16(21)7-11/h1-8H,(H2,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQOVRORWRQKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150270 | |
| Record name | 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001150270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235100-76-2 | |
| Record name | 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=235100-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001150270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the formation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via a Friedel-Crafts acylation reaction, where chlorobenzene derivatives react with the nicotinonitrile core in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorinated intermediate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile is in medicinal chemistry. The compound has been investigated for its potential as a lead compound in drug development. Key areas of research include:
- Anticancer Activity: Studies have shown that this compound may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Antimicrobial Properties: Research indicates potential efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
The biological activity of this compound has been explored in several studies:
- Mechanism of Action: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Pharmacological Studies: Various in vitro and in vivo studies have been conducted to assess its pharmacokinetics and pharmacodynamics.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in industrial settings:
- Dyes and Pigments Production: The compound can serve as an intermediate in synthesizing dyes and pigments due to its unique chromophoric properties.
- Specialty Chemicals: It is also used in producing various specialty chemicals that require specific functional groups for reactivity.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations established. |
| Study C | Synthesis Optimization | Improved synthetic routes that increased yield by 30% using novel catalysts. |
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The high yield of 8e (84%) suggests that hybrid heterocyclic substituents (e.g., thiophenyl-thiazolyl) may stabilize intermediates during synthesis .
- Multicomponent reactions () are efficient for generating structural diversity but may require optimization for heavily halogenated systems like the target compound .
Key Observations :
- 8e and 6a demonstrate that aryl substituents critically influence bioactivity. The target compound’s 3,4-dichlorophenyl group may offer superior steric and electronic interactions compared to mono-chlorinated or non-halogenated analogs .
- The antiproliferative activity of 6a highlights the role of bulky substituents (e.g., naphthalene) in disrupting cell proliferation .
Biological Activity
2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing knowledge on its biological activity, including cytotoxicity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a nitrile group and multiple chlorinated phenyl rings, which are known to influence its biological activity. The presence of these substituents may enhance its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency.
- Antimicrobial Properties : Preliminary assessments suggest that this compound possesses antimicrobial activity against a range of pathogens, which is crucial for developing new antibiotics amid rising resistance.
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the effects of the compound on different cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| T98G (glioblastoma) | 9.6 | |
| HepG2 (hepatocellular) | 8.2 | |
| HT29 (colon adenocarcinoma) | 10.5 | |
| Caco-2 (colon cancer) | 7.8 |
These values suggest that the compound is particularly effective against glioblastoma and colon cancer cell lines.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of DNA Replication : It has been proposed that the compound interferes with viral DNA replication processes, similar to other analogues noted for their antiviral properties .
- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to significant DNA fragmentation in cancer cells, a hallmark of apoptosis .
Case Studies
-
Case Study on Antitumor Activity :
In a controlled study involving T98G cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a potential therapeutic agent for glioblastoma treatment. -
Case Study on Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties against various bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Example from Literature | Reference |
|---|---|---|
| Solvent | Methanol | |
| Reaction Time | 5 days (crystallization) | |
| Temperature | Room temperature | |
| Yield Optimization | Statistical design of experiments |
Basic: How is the crystal structure characterized, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
X-ray diffraction (XRD) is the gold standard for resolving crystal structures. For this compound, XRD analysis reveals:
- Dihedral angles : Between pyridyl, naphthyl, and phenyl rings (55.04°–75.87°), influencing packing efficiency .
- Hydrogen bonding : N–H⋯N and C–H⋯N interactions form a 3D network, stabilizing the lattice .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Pyridyl-naphthyl angle | 55.04° | |
| N–H⋯N bond length | ~2.8 Å | |
| Space group | Monoclinic |
Advanced: How can computational methods optimize the synthesis and properties of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path screening : Identifies low-energy intermediates using software like Gaussian or ORCA .
- Electronic properties : HOMO-LUMO gaps calculated via DFT reveal reactivity toward electrophiles .
- Feedback loops : Experimental data refine computational models (e.g., solvent effects on yield) .
Advanced: What statistical experimental designs are suitable for optimizing reaction yields?
Methodological Answer:
Factorial designs (e.g., Box-Behnken or Central Composite) systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. Key steps:
Screening experiments : Narrow down significant factors using Plackett-Burman design .
Response Surface Methodology (RSM) : Models non-linear relationships between variables .
Validation : Confirm predicted yields with triplicate runs .
Advanced: How do substituent positions on phenyl rings affect electronic properties?
Methodological Answer:
Electron-withdrawing groups (e.g., –Cl) at para and meta positions alter electron density:
- Hammett constants (σ) : Predict substituent effects on reaction rates.
- Cyclic voltammetry : Measures redox potentials to assess electron-deficient regions .
- XRD comparisons : Dihedral angles from analogs (e.g., 2,4-dichlorophenyl derivatives) correlate with steric hindrance .
Contradiction: How to resolve discrepancies in reported physicochemical properties?
Methodological Answer:
Contradictions in melting points or solubilities may arise from polymorphic forms or impurities. Strategies include:
- Purity assessment : HPLC-MS or NMR to quantify impurities .
- Thermal analysis : DSC identifies polymorph transitions .
- Reproducibility protocols : Standardize solvent evaporation rates and crystallization conditions .
Methodological: What techniques are essential for purity and stability assessment?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) .
- Spectroscopy : H/C NMR confirms functional groups; FT-IR detects nitrile stretches (~2200 cm) .
- Stability studies : Accelerated aging under controlled humidity/temperature .
Safety: How to handle hazardous intermediates during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
